Cas no 2418674-73-2 (Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate)
Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate
- 2418674-73-2
- EN300-26628442
- Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate
-
- Inchi: 1S/C16H23FN2O5S/c1-11-13(19-7-5-18-6-8-19)9-12(15(20)23-16(2,3)4)10-14(11)24-25(17,21)22/h9-10,18H,5-8H2,1-4H3
- InChI Key: HXTCESFHCOTLIM-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(OC1=CC(C(=O)OC(C)(C)C)=CC(=C1C)N1CCNCC1)F
Computed Properties
- Exact Mass: 374.13117117g/mol
- Monoisotopic Mass: 374.13117117g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 566
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 93.3Ų
Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26628442-1g |
2418674-73-2 | 1g |
$0.0 | 2023-09-12 | |||
| Enamine | EN300-26628442-1.0g |
tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate |
2418674-73-2 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate
Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate: A Comprehensive Overview
Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate, also known by its CAS number 2418674-73-2, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorosulfonyl oxy substituent, and a piperazine ring. The combination of these functional groups makes it a versatile molecule with promising properties in drug design and material science.
The synthesis of Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate involves a series of intricate chemical reactions, including nucleophilic substitution, Friedel-Crafts acylation, and coupling reactions. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various solvent systems and catalysts to optimize the reaction conditions, ensuring scalability for industrial production.
One of the most notable features of this compound is its pharmacological activity. Studies have shown that Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate exhibits potent inhibitory effects on several enzymes, making it a potential candidate for the development of novel therapeutic agents. For instance, it has demonstrated significant activity against kinases, which are key targets in cancer treatment. Additionally, its ability to modulate ion channels suggests its potential role in treating neurological disorders such as epilepsy and chronic pain.
The fluorosulfonyl group in the molecule contributes to its high lipophilicity and bioavailability, which are critical factors for drug candidates. Recent research has focused on modifying the substituents on the benzoate ring to enhance these properties further. For example, introducing electron-withdrawing groups has been shown to improve the compound's solubility and permeability across biological membranes.
In terms of applications, Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-y l)benzoate has been explored as a precursor for more complex molecules in medicinal chemistry. Its piperazine ring provides a scaffold for attaching additional functional groups, enabling the creation of diverse bioactive compounds. This versatility has made it a valuable building block in combinatorial chemistry libraries.
From an environmental perspective, the degradation pathways of this compound have been studied to assess its ecological impact. Research indicates that under certain conditions, it undergoes hydrolysis to form less toxic byproducts. However, further investigations are required to fully understand its long-term effects on ecosystems.
In conclusion, Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin -1-y l)benzoate represents a promising compound with wide-ranging applications in both academia and industry. Its unique structure and versatile properties make it an attractive target for further research and development. As new insights into its synthesis, activity, and applications continue to emerge, this compound is poised to play a significant role in advancing modern medicine and materials science.
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